molecular formula C26H27N5O B13370976 N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline

Cat. No.: B13370976
M. Wt: 425.5 g/mol
InChI Key: FOLOPIXOTNTXLO-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline is a complex organic compound known for its unique structure and diverse applications. This compound features a benzotriazole ring, a morpholine ring, and a phenylethylidene group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-N-(2,6-dimethylphenyl)-2-morpholin-4-yl-2-phenylethanimine

InChI

InChI=1S/C26H27N5O/c1-19-9-8-10-20(2)24(19)27-26(31-23-14-7-6-13-22(23)28-29-31)25(21-11-4-3-5-12-21)30-15-17-32-18-16-30/h3-14,25H,15-18H2,1-2H3

InChI Key

FOLOPIXOTNTXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C(C2=CC=CC=C2)N3CCOCC3)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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